molecular formula C6H13NO3S B13161162 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione

Cat. No.: B13161162
M. Wt: 179.24 g/mol
InChI Key: XXDWXJWVRQRBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an aminomethyl ketone in the presence of a base can lead to the formation of the desired thiane ring structure. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aminomethyl group can produce an amine.

Scientific Research Applications

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-hydroxycoumarin: This compound shares a similar aminomethyl and hydroxyl functional group but has a different core structure.

    3-(Aminomethyl)benzeneboronic acid: Another compound with an aminomethyl group, but with a boronic acid functional group instead of a thiane ring.

Uniqueness

3-(Aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-(aminomethyl)-1,1-dioxothian-4-ol

InChI

InChI=1S/C6H13NO3S/c7-3-5-4-11(9,10)2-1-6(5)8/h5-6,8H,1-4,7H2

InChI Key

XXDWXJWVRQRBQG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.